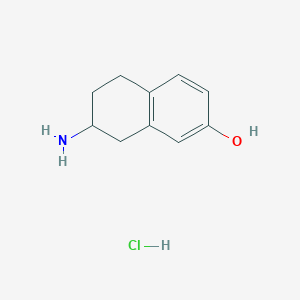

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Description

Properties

IUPAC Name |

7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYNMFGNMGTBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS No. 121216-41-9) is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is , with a molecular weight of 199.68 g/mol. This compound has garnered interest in various fields of research, including pharmacology and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : Research indicates that compounds structurally related to 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol demonstrate cytotoxic effects against different cancer cell lines. For instance, a study reported IC50 values indicating significant antiproliferative effects on Jurkat and HT29 cell lines .

- Neuroprotective Effects : Analogous compounds have shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

-

Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cells. For example:

- Cell Line : Jurkat cells (a model for T-cell leukemia) exhibited a reduction in viability with an IC50 value of approximately 1.61 µg/mL when treated with similar naphthalene derivatives .

- Mechanism : The compound's mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell cycle progression.

-

Neuroprotective Studies : The compound has been evaluated for its neuroprotective properties in models of Parkinson's disease:

- Findings : It was found to reduce dopaminergic neuron death in cellular models by modulating oxidative stress markers and enhancing neurotrophic factor signaling .

Comparative Activity Table

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of naphthalene derivatives similar to this compound. Key findings include:

-

Substituent Effects : Modifications at various positions on the naphthalene ring significantly affect biological activity. For instance:

- Electron-donating groups enhance cytotoxicity against specific cancer cell lines.

- The presence of hydroxyl groups contributes to increased solubility and bioavailability.

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce tumor size and improve survival rates when administered in therapeutic doses .

Scientific Research Applications

Medicinal Chemistry

- Antidepressant Activity : Research has indicated that compounds similar to 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol exhibit serotonin reuptake inhibition properties. This suggests potential use in treating depression and anxiety disorders.

- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis. This could lead to applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Analgesic Properties : Some research indicates that it may possess pain-relieving properties comparable to traditional analgesics.

Material Science

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.

- Dyes and Pigments : Its unique structure allows it to be explored as a precursor for organic dyes used in various applications including textiles and coatings.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Evaluation of the Antidepressant Potential of Tetrahydronaphthalene Derivatives" | 2020 | Demonstrated significant serotonin reuptake inhibition in vitro. |

| "Neuroprotective Effects of Amino-Naphthalene Compounds" | 2021 | Showed reduced neuronal apoptosis in models of oxidative stress. |

| "Synthesis and Characterization of Novel Polymers from Naphthalene Derivatives" | 2022 | Developed new polymer materials with improved thermal properties. |

Comparison with Similar Compounds

Positional Isomers

Key Insight: Positional isomerism significantly alters electronic and steric profiles. The 5-amino analog lacks the spatial arrangement needed for SERM activity observed in 7-amino derivatives .

Substituent-Modified Analogs

Key Insight : Methoxy groups enhance solubility but may reduce blood-brain barrier permeability compared to hydroxyl groups .

Stereochemical Variants

Key Insight : Enantiomers exhibit divergent receptor binding. The (R)-isomer shows promise in estrogen receptor-positive cancers, while the (S)-isomer remains undercharacterized .

Pharmacologically Active Derivatives

Key Insight : RAD1901’s extended substituents enhance ERα affinity and oral bioavailability compared to simpler tetralin analogs . Fluorination, as in the 7-fluoro analog, may improve metabolic stability .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride in academic research?

- Methodology :

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity assessment. Use a C18 column with a mobile phase optimized for polar amines (e.g., acetonitrile/water with 0.1% formic acid). Validate the method per ICH guidelines by assessing accuracy (spiked recovery experiments, e.g., 98–102% recovery ), precision (RSD < 2% for retention time), and robustness (e.g., pH ±0.2, temperature ±5°C variations ).

- Sample Preparation : Employ solid-phase extraction (SPE) using HLB cartridges for matrix removal in complex samples. Pre-condition with methanol and elute with acidified methanol (pH 2–3) to retain the hydrochloride salt .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Reductive Amination : Start with 5,6,7,8-tetrahydronaphthalen-2-one. React with ammonium acetate and sodium cyanoborohydride in methanol under reflux to yield the amine intermediate, followed by HCl salt formation .

- Substitution Reactions : Introduce the amino group via nucleophilic substitution of a halogenated precursor (e.g., 7-chloro derivative) using ammonia in a pressurized reactor at 80–100°C .

Q. How can researchers determine the stability of this compound under varying experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (1M HCl), and basic (1M NaOH) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS and quantify using validated HPLC methods .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of stereoisomeric derivatives?

- Methodology :

- Chiral Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Validate enantiomeric excess (ee) > 99% using polarimetry or circular dichroism (CD) .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to favor the desired enantiomer .

Q. How should discrepancies in analytical data across synthesis batches be addressed?

- Methodology :

- Root-Cause Analysis : Compare batch-specific parameters (e.g., reaction time, pH, solvent purity). Use design of experiments (DoE) to identify critical factors. For example, variations in mobile phase pH during HPLC can alter retention times; re-validate methods for each batch .

- Cross-Validation : Confirm results using orthogonal techniques (e.g., NMR for structural confirmation, GC-MS for volatile impurities) .

Q. What strategies are effective for impurity profiling in this compound?

- Methodology :

- LC-HRMS : Identify unknown impurities via high-resolution mass spectrometry. Compare fragmentation patterns with libraries (e.g., NIST) .

- Reference Standards : Use certified impurities (e.g., 7-chloro or des-amino analogs) from pharmacopeial sources (e.g., LGC Standards) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.